2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate typically involves the reaction of histidine with hydrochloric acid. The process includes the following steps:
Histidine Dissolution: Histidine is dissolved in water.
Hydrochloric Acid Addition: Hydrochloric acid is added to the solution.
Crystallization: The solution is allowed to crystallize, forming the hydrate chloride.
Industrial Production Methods
Industrial production methods for this compound involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amino acid derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation Products: Imidazole derivatives.
Reduction Products: Amino acid derivatives.
Substitution Products: Various substituted imidazole compounds.
Scientific Research Applications
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of various imidazole derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as histidine decarboxylase and histidine ammonia-lyase.
Pathways Involved: Histidine metabolism pathways, including the production of histamine and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A product of histidine metabolism.
(S)-2-(3-Aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid: A related compound with similar structural features
Uniqueness
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate is unique due to its specific combination of amino and imidazole groups, which confer distinct biochemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H12ClN3O3 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydron;chloride;hydrate |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=C(NC=N1)CC(C(=O)O)N.O.[Cl-] |
Origin of Product |
United States |
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